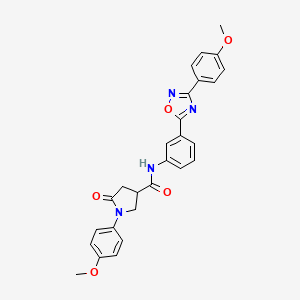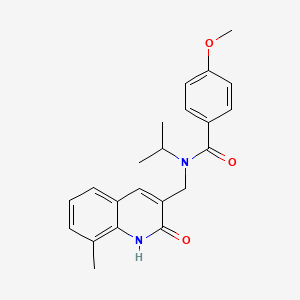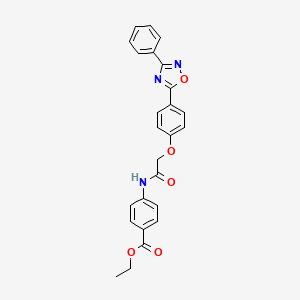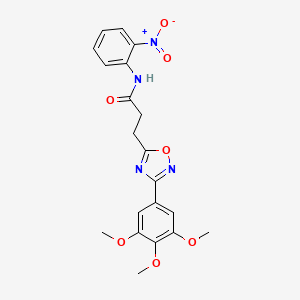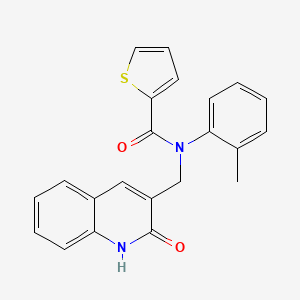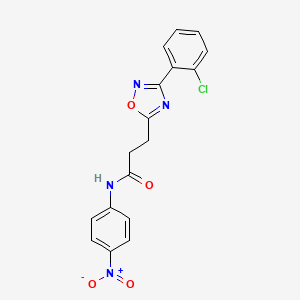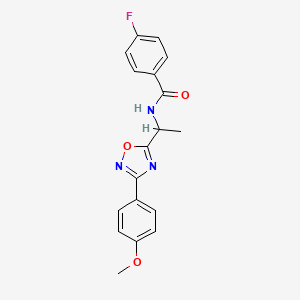![molecular formula C15H17N3O5S2 B7692113 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 693266-28-3](/img/structure/B7692113.png)
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that catalyze the removal of acetyl groups from histone proteins. HDACs play a crucial role in regulating gene expression and epigenetic modifications, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to changes in gene expression and epigenetic modifications that can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, DNA damage response, and angiogenesis. In cancer, this compound has been shown to induce tumor cell apoptosis, inhibit tumor growth, and sensitize tumor cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the activity of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is its specificity for HDACs, which allows for targeted modulation of gene expression and epigenetic modifications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unintended consequences and adverse effects. Additionally, the optimal dosing and treatment regimen for this compound in various diseases are still being investigated.
Orientations Futures
For research on 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide include investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimen for this compound in various diseases, as well as its potential for combination therapy with other drugs. Finally, the development of more specific and potent HDAC inhibitors, including this compound analogs, may provide new therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-aminophenyl)sulfonamide to form the intermediate, 2-[(4-methylphenyl)sulfonylamino]acetamide. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, this compound.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to induce tumor cell apoptosis and inhibit tumor growth by regulating gene expression and epigenetic modifications. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of HDACs. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11-2-6-14(7-3-11)25(22,23)17-10-15(19)18-12-4-8-13(9-5-12)24(16,20)21/h2-9,17H,10H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMURGPSKXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
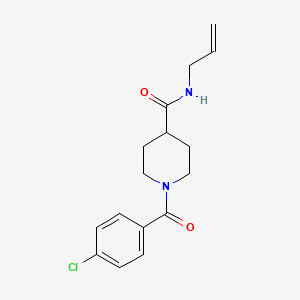
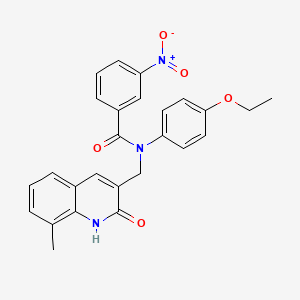
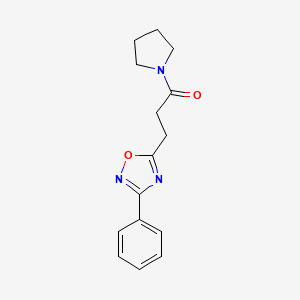
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)
